molecular formula C19H25BFNO3 B12946273 1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one

1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B12946273
M. Wt: 345.2 g/mol
InChI Key: LTMBUDQDJZEXAS-UHFFFAOYSA-N
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Description

This compound is a fluorinated indole derivative bearing a pinacol boronate ester group at the 7-position and a 2,2-dimethylpropan-1-one (pivaloyl) substituent at the 1-position of the indole ring. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The bulky pivaloyl group may confer steric protection, improving stability against hydrolysis or undesired side reactions.

Properties

Molecular Formula

C19H25BFNO3

Molecular Weight

345.2 g/mol

IUPAC Name

1-[4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C19H25BFNO3/c1-17(2,3)16(23)22-11-10-12-14(21)9-8-13(15(12)22)20-24-18(4,5)19(6,7)25-20/h8-11H,1-7H3

InChI Key

LTMBUDQDJZEXAS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)C=CN3C(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Borylation of Fluorinated Indole

The key step is the selective borylation of the indole ring at the 7-position, which is ortho to the fluorine substituent. This is commonly achieved via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron as the boron source.

Typical Reaction Conditions:

Parameter Details
Substrate 4-Fluoro-7-bromo-1H-indole or 4-fluoro-1H-indole (with suitable leaving group)
Boron Source Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Catalyst Pd(dppf)Cl2 (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene)
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane, sometimes with DMF or dichloromethane as co-solvent
Temperature 80–100 °C
Atmosphere Inert (Nitrogen or Argon)
Reaction Time Overnight (12–18 hours)
Workup Filtration through Celite, solvent removal, flash chromatography purification
Yield Typically 70–85%

Example Reaction:

  • A mixture of 5-bromo-2-fluoro-benzonitrile, bis(pinacolato)diboron, and potassium acetate in dioxane/DMF is degassed and treated with Pd(dppf)Cl2 catalyst. The sealed tube is heated at 100 °C overnight. After cooling, the mixture is filtered, concentrated, and purified by silica gel chromatography to afford the boronate ester intermediate in 72–81% yield.

N-Acylation of Indole Nitrogen

The N-substitution with the 2,2-dimethylpropanoyl group can be achieved by reacting the borylated indole with an appropriate acyl chloride or anhydride under basic or catalytic conditions.

Typical Reaction Conditions:

Parameter Details
Substrate 4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Acylating Agent 2,2-Dimethylpropanoyl chloride (pivaloyl chloride) or equivalent
Base Triethylamine or pyridine
Solvent Dichloromethane or other aprotic solvent
Temperature 0 °C to room temperature
Reaction Time 1–4 hours
Workup Aqueous quench, extraction, drying, and purification
Yield Moderate to good (dependent on conditions)

Representative Data Table of Preparation Steps

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Pd-catalyzed borylation 4-fluoro-7-bromoindole, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 100 °C, inert atmosphere, overnight 72–81 High regioselectivity at 7-position
2 N-acylation Boronate ester intermediate, pivaloyl chloride, triethylamine, DCM, 0 °C to RT, 2 h 60–80 Mild conditions preserve boronate ester

Research Findings and Notes

  • The palladium-catalyzed borylation is highly efficient for installing the boronate ester on the fluorinated indole ring, with potassium acetate serving as a mild base that promotes the reaction without degrading sensitive groups.
  • The boronate ester group is stable under the mild N-acylation conditions, allowing for sequential functionalization without protection/deprotection steps.
  • Microwave-assisted borylation and coupling reactions have been reported to reduce reaction times significantly, though yields may vary depending on substrate and catalyst loading.
  • Purification is typically achieved by flash chromatography using gradients of ethyl acetate and hexanes, ensuring high purity of the final compound.
  • The compound’s boronate ester functionality enables further cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and material science.

Chemical Reactions Analysis

1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The boronic ester group can undergo nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds with various aryl or vinyl halides.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe in biological studies to investigate the role of specific molecular pathways or targets.

    Catalysis: The boronic ester group can act as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition or as a molecular probe. The fluorinated indole moiety can interact with various biological targets, potentially modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues of Boronate-Containing Indoles

7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1449581-03-6)
  • Structural Differences : The boronate ester is at position 4 instead of 7, and a methyl group replaces the pivaloyl moiety at position 1.
  • However, the fluorine at position 7 (vs. 4 in the target compound) may alter electronic effects on the boronate .
  • Applications : Marketed as a building block for kinase inhibitors, highlighting the pharmacological relevance of fluorinated indole-boronate hybrids .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • Synthesis : Prepared via Pd-catalyzed Miyaura borylation of 5-bromoindole, a method applicable to the target compound’s synthesis .
  • Key Contrasts : Lacks fluorine and pivaloyl substituents. Simpler structure but less tailored for targeted drug design due to fewer functional handles .

Functional Group Variations

1-(5-Chloro-2-(4-fluorobenzoyl)-1H-indol-3-yl)-2,2-dimethylpropan-1-one
  • Structural Features : Shares the pivaloyl group but at position 3. Contains a 4-fluorobenzoyl group at position 2 and a chloro substituent at position 4.
  • Relevance : Demonstrates the versatility of pivaloyl-substituted indoles in medicinal chemistry, though the boronate group’s absence limits utility in cross-coupling .
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one (CAS 2126952-65-4)
  • Core Differences : Boronate is attached to a phenyl ring rather than an indole. The propan-1-one group is structurally simpler than pivaloyl.
  • Applications : Used in materials science and as a Suzuki coupling precursor, suggesting broader applicability of boronate-ketone hybrids beyond indole systems .

Comparative Analysis of Key Properties

Compound Boronate Position Fluorine Position Bulky Substituent Key Applications
Target Compound 7 (Indole) 4 Pivaloyl (1-position) Drug discovery, cross-coupling
7-Fluoro-5-methyl-4-boronate indole 4 (Indole) 7 None Kinase inhibitor intermediates
5-Boronate-1H-indole 5 (Indole) None None General synthetic building block
1-(3-Boronophenyl)propan-1-one 3 (Phenyl) None None Materials science

Biological Activity

The compound 1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one (CAS: 2390149-17-2) is a boron-containing indole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H25BFN3O3C_{19}H_{25}BFN_{3}O_{3}, with a molecular weight of 345.22 g/mol. The structure features a fluorinated indole core linked to a dioxaborolane moiety, which is known for its role in enhancing biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Targets : The indole structure is often associated with the inhibition of various proteins involved in cancer progression. Compounds similar to this one have shown promise as inhibitors of BET (bromodomain and extraterminal domain) proteins, which are critical in regulating gene expression related to oncogenesis .
  • Antitumor Activity : Preliminary studies suggest that derivatives containing the indole moiety exhibit significant antitumor effects. For instance, compounds with similar structures have demonstrated potent inhibition of cell growth in acute leukemia cell lines with low nanomolar IC50 values .
  • Pharmacokinetics : The incorporation of the dioxaborolane group may enhance the compound's stability and bioavailability. This is crucial for oral administration and effective therapeutic outcomes in vivo .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundTargetIC50 (nM)Effect
1BET proteins6 - 36High potency in acute leukemia cell lines
2Tumor growth inhibition<10Significant reduction in tumor size in xenograft models
3Cell cycle regulation<50Induces apoptosis in cancer cells

Case Studies

Several studies have explored the biological activity of compounds related to this indole derivative:

  • Study on Antitumor Activity : A study published in Nature demonstrated that a related compound effectively inhibited tumor growth in mouse models of acute leukemia. The study reported that the compound achieved drug concentrations sufficient for therapeutic effects within hours after administration .
  • Pharmacokinetic Evaluations : Research evaluating the pharmacokinetics showed that compounds similar to this one had favorable absorption and distribution characteristics when administered orally to animal models. This suggests potential for clinical applications in oncology .
  • Binding Affinity Studies : Comparative binding affinity studies indicated that modifications on the indole structure could significantly enhance interactions with target proteins involved in cancer pathways .

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